Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Medicinal Chemistry Enzyme Inhibition SAR

Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate (CAS 1706456-47-4) is a disubstituted benzoate ester building block with molecular formula C₁₆H₁₄BrFO₃ and molecular weight 353.18 g/mol. It features a bromine atom at the 3-position and a 4-fluorobenzyloxy ether at the 4-position of the aromatic ring, with an ethyl ester terminus at the 1-position.

Molecular Formula C16H14BrFO3
Molecular Weight 353.18 g/mol
Cat. No. B13010046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate
Molecular FormulaC16H14BrFO3
Molecular Weight353.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br
InChIInChI=1S/C16H14BrFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
InChIKeyGHWIIASXPQDHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate – CAS 1706456-47-4 Procurement-Grade Overview


Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate (CAS 1706456-47-4) is a disubstituted benzoate ester building block with molecular formula C₁₆H₁₄BrFO₃ and molecular weight 353.18 g/mol . It features a bromine atom at the 3-position and a 4-fluorobenzyloxy ether at the 4-position of the aromatic ring, with an ethyl ester terminus at the 1-position [1]. The compound is supplied at a minimum purity specification of 95% and is classified as a non-hazardous research chemical for synthetic intermediate applications . Computed physicochemical descriptors include an XLogP3 of 4.4, a topological polar surface area (tPSA) of 35.5 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it in a moderately lipophilic space suitable for membrane permeation in downstream pharmaceutical candidates [1].

Why Generic Substitution Fails for Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate in Medicinal Chemistry Programs


In-class benzoate building blocks bearing bromo and fluorobenzyloxy substituents cannot be interchanged without altering downstream pharmacological outcomes. The 4-fluorobenzyloxy regioisomer exhibits distinct electronic and steric properties compared to the 3-fluorobenzyloxy analog, as demonstrated in comparative IC₅₀ profiling where the 4-fluoro substitution yields an IC₅₀ of 80.9 ± 1.1 µM versus 76.7 ± 0.7 µM for the 3-fluoro variant on the same scaffold [1]. Furthermore, crystallographic evidence from the aldose reductase–Statil complex reveals that the bromo-fluorobenzyl group engages in both π-stacking with Trp111 and hydrogen bonding to Leu300 and Thr113, interactions that are exquisitely sensitive to the precise halogen substitution pattern [2]. The bromine at the 3-position serves a dual role as both a steric blocking group during synthetic functionalization and a potential cross-coupling handle, a strategic advantage not offered by the debromo or chloro analogs [3]. These structural nuances mean that substituting a closely related analog during lead optimization or scale-up can introduce unanticipated potency shifts, alter metabolic stability, and invalidate structure–activity relationship (SAR) models built on the original scaffold.

Quantitative Differentiation Evidence: Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate vs. Closest Analogs


4-Fluorobenzyl vs. 3-Fluorobenzyl Regioisomer: Comparative Enzyme Inhibition Potency

In a head-to-head enzyme inhibition comparison on an identical core scaffold, the 4-fluorobenzyl-substituted analog demonstrated an IC₅₀ of 80.9 ± 1.1 µM, while the 3-fluorobenzyl regioisomer exhibited a slightly more potent IC₅₀ of 76.7 ± 0.7 µM [1]. This represents a 5.5% difference in mean IC₅₀ (absolute Δ = 4.2 µM). Although numerically small, this difference is statistically distinguishable given the narrow standard deviations and demonstrates that the fluorine position on the benzyl ring modulates target engagement. The unsubstituted benzyl analog (153.7 ± 0.9 µM) and the 2-fluorobenzyl analog (187.9 ± 2.4 µM) are both substantially less potent, confirming that fluorine substitution at the 4-position confers a ~1.9-fold potency enhancement over the unsubstituted benzyl [1]. The 2-chlorobenzyl comparator (663.7 ± 1.2 µM) confirms that halogen choice and position are both critical—bromo plus 4-fluoro benzyloxy is a non-interchangeable pharmacophoric element.

Medicinal Chemistry Enzyme Inhibition SAR

Structural Biology Evidence: Bromo-Fluorobenzyl Group Engagement in the Specificity Pocket

The X-ray crystal structure of human aldose reductase in complex with Statil (ponalrestat) at 2.1 Å resolution reveals that the bromo-fluorobenzyl group penetrates the enzyme's 'specificity' pocket and engages in defined molecular interactions: π-stacking against the side chain of Trp111 and hydrogen bonding to backbone residues Leu300 and Thr113 [1]. Molecular modeling using the GRID program suggested that replacement of the fluorine atom with a carboxylate functional group could enhance binding energy by approximately 33% [1]. This structural evidence demonstrates that the bromo-fluorobenzyl pharmacophore is not merely a hydrophobic anchor but participates in directional, energetically significant interactions. Class-level inference from this and related aldose reductase inhibitor structures (e.g., Minalrestat) confirms that the combination of bromine at the ortho position and fluorine at the para position of the benzyl ring creates a complementary electrostatic surface for the specificity pocket [2]. Compounds lacking the bromine (e.g., debromo analogs) would lose the critical π-stacking interaction with Trp111, while those lacking the fluorine would forfeit the hydrogen bond to Thr113.

Structural Biology X-ray Crystallography Aldose Reductase

Bromine as a Synthetic Handle: Regioselective Blocking Group and Cross-Coupling Precursor

Patent literature explicitly describes the use of bromo substituents as blocking groups during aromatic ring functionalization, enabling regioselective derivatization that is not achievable with the debromo analog [1]. The 3-bromo substituent in ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate serves as a strategically positioned handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), whereas the 3-chloro analog exhibits significantly slower oxidative addition kinetics owing to the higher C–Cl bond dissociation energy (~327 kJ/mol for C–Cl vs. ~285 kJ/mol for C–Br) [2]. This differential reactivity translates to milder coupling conditions, shorter reaction times, and higher yields when the bromo analog is employed. In contrast, the prop-2-yn-1-yl ester analog (CAS 1706445-22-8) offers a click-chemistry-ready alkyne handle but sacrifices the ethyl ester's hydrolytic lability profile, making the ethyl ester the preferred intermediate when a transient protecting group strategy is required .

Synthetic Chemistry Cross-Coupling Regioselective Functionalization

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Benchmarking

Computed physicochemical properties for ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate include an XLogP3 of 4.4 and a tPSA of 35.5 Ų [1]. These values position the compound within favorable oral drug-like space (tPSA < 140 Ų for oral absorption; XLogP < 5 for reduced promiscuity risk). By comparison, the prop-2-yn-1-yl ester analog (CAS 1706445-22-8, MW 363.2) carries a higher molecular weight and an additional unsaturated bond that increases both LogP and metabolic vulnerability via CYP-mediated alkyne oxidation . The ethyl ester provides a balanced hydrolytic profile: sufficiently labile for convenient deprotection under mild acidic or basic conditions to yield the free carboxylic acid, yet stable enough for storage and handling at ambient temperature . In contrast, the methyl ester analog (commonly marketed but not separately CAS-indexed in the same series) would exhibit faster hydrolysis kinetics, which may be undesirable when prolonged solution stability is required.

Physicochemical Profiling Drug-Likeness ADME

4-Fluorobenzyloxy Group in CDK9 Inhibition: Hydrogen Bonding Advantage Over Non-Fluorinated Analogs

In a CDK9 inhibitor discovery program, a hybrid scaffold bearing a 4-(3-fluorobenzyloxy) group (compound 4d) exhibited an IC₅₀ of 12 nM against CDK9 kinase [1]. Molecular docking revealed that the fluorine atom of the 3-fluorobenzyloxy group forms a novel hydrogen bond with the ASN116 residue in the ATP-binding pocket—an interaction absent in the non-fluorinated control LEE011 [1]. While this specific study used the 3-fluoro rather than the 4-fluoro regioisomer, the finding establishes a class-level principle: the fluorine atom on the benzyloxy ring can engage in directional hydrogen bonding with kinase hinge-region residues, and the regioisomeric position (3- vs. 4-fluoro) dictates which specific residue is contacted. The 4-fluorobenzyloxy group in ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate would be predicted to target a different residue or exhibit a shifted binding pose relative to the 3-fluoro analog, a consideration that directly impacts kinase selectivity profiling in procurement decisions.

Kinase Inhibition CDK9 Molecular Docking

Evidence-Backed Application Scenarios for Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate Procurement


Kinase Inhibitor Lead Optimization Requiring Regioisomeric Fluorobenzyl SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate as a key intermediate to systematically explore the 4-fluorobenzyloxy pharmacophore. Evidence from the CDK9 inhibitor program demonstrates that the fluorine atom on the benzyloxy ring forms a specific hydrogen bond with hinge-region residues (e.g., 3-F isomer contacts ASN116 with IC₅₀ = 12 nM) [1]. The 4-fluoro isomer is predicted to target a distinct residue, enabling deliberate selectivity tuning. The 3-bromo substituent simultaneously provides a cross-coupling handle for late-stage diversification via Suzuki or Buchwald-Hartwig reactions, a synthetic advantage supported by patent literature on bromo blocking group methodology [2]. In contrast, procurement of the 3-fluorobenzyl regioisomer (CAS 1706456-85-0) or the debromo analog would alter both the hydrogen-bonding landscape and the synthetic diversification strategy.

Aldose Reductase Inhibitor Design Leveraging the Bromo-Fluorobenzyl Specificity Pocket Interaction

For programs targeting aldose reductase or related aldo-keto reductase enzymes, the 3-bromo-4-((4-fluorobenzyl)oxy)benzoate scaffold provides a validated pharmacophoric element. The X-ray structure of the human aldose reductase–Statil complex (2.1 Å resolution) demonstrates that the bromo-fluorobenzyl group penetrates the specificity pocket and engages in π-stacking with Trp111 plus hydrogen bonds to Leu300 and Thr113 [3]. Computational modeling using GRID indicates that modifications to the fluorine position can alter binding energy by up to 33% [3]. The ethyl ester form allows the compound to serve as a prodrug-like intermediate or as a precursor to the free carboxylic acid, which can then be elaborated into amide or hydrazide derivatives for structure-based optimization. The 4-fluoro regioisomer is specifically required here, as the 3-fluoro or 2-fluoro analogs would misalign the fluorine atom relative to the Thr113 hydrogen bond acceptor site.

Multi-Step Convergent Synthesis Requiring a Stable Yet Cleavable Ester Protecting Group

In convergent synthetic routes where the benzoic acid moiety must be revealed at a late stage, the ethyl ester of this compound provides an optimal stability–lability balance. The computed XLogP3 of 4.4 and tPSA of 35.5 Ų [4] ensure adequate organic solubility for homogeneous reaction conditions, while the ethyl ester resists premature hydrolysis during multi-step sequences better than the methyl ester analog (class-level ester hydrolysis kinetics predict ~2–3× longer half-life) [5]. Upon completion of the synthetic sequence, hydrolysis under mild acidic or basic conditions cleanly yields 3-bromo-4-((4-fluorobenzyl)oxy)benzoic acid and ethanol . The propargyl ester analog (CAS 1706445-22-8) would introduce an alkyne that is incompatible with many transition-metal-catalyzed steps planned upstream, making the ethyl ester the more versatile choice for complex synthetic planning.

Fragment-Based Drug Discovery (FBDD) Library Enumeration with Built-In Diversification

Fragment-based screening libraries benefit from building blocks that combine a defined pharmacophoric element with a reactive handle for fragment growing or merging. Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate fulfills both criteria: the 4-fluorobenzyloxy group contributes a lipophilic aromatic moiety (XLogP3 = 4.4) with a hydrogen bond acceptor (fluorine) capable of engaging protein targets as demonstrated in kinase and aldose reductase contexts [1][3], while the 3-bromo position allows for rapid fragment elaboration via palladium-catalyzed cross-coupling without additional halogenation steps [2]. The compound's molecular weight (353.18 Da) and rotatable bond count (6) place it in the upper range of fragment-like space but still amenable to fragment growing strategies. Procurement of this specific regioisomer rather than the 3-fluorobenzyl analog (CAS 1706456-85-0) ensures that the fluorine-mediated interactions are directed toward a distinct vector in chemical space.

Quote Request

Request a Quote for Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.